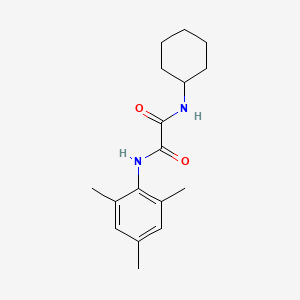
(3-Cyanofuran-2-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3-Cyanofuran-2-yl)boronic acid” is a chemical compound with the CAS Number: 1314881-06-5 . It is used for pharmaceutical testing .
Synthesis Analysis
Boronic acids and their derivatives are synthesized using various strategies. One common method involves the addition of organometallic reagents to boranes . Another strategy involves the reaction of triarylboranes with a ligand . The synthesis of borinic acids, a subclass of organoborane compounds, has seen recent advances .Molecular Structure Analysis
The InChI code for “(3-Cyanofuran-2-yl)boronic acid” is1S/C5H4BNO3/c7-3-4-1-2-10-5 (4)6 (8)9/h1-2,8-9H . This code provides a standard way to encode the compound’s molecular structure. Chemical Reactions Analysis
Boronic acids, including “(3-Cyanofuran-2-yl)boronic acid”, are known for their utility in various chemical reactions. They are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . Boronic acids can accelerate normally sluggish Schiff base condensations of α-effect nucleophiles by five orders of magnitude .Physical And Chemical Properties Analysis
The molecular weight of “(3-Cyanofuran-2-yl)boronic acid” is 136.9 . It is a powder that should be stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación
Catalysis and Organic Reactions
Boronic acids, including variants like (3-Cyanofuran-2-yl)boronic acid, play a significant role in catalysis and organic reactions. Hashimoto, Gálvez, and Maruoka (2015, 2016) highlight the use of boronic acids in enantioselective Aza-Michael additions, an important reaction in organic chemistry. This catalysis leads to densely functionalized cyclohexanes, showcasing the versatility of boronic acids in chemical synthesis (Hashimoto, Gálvez, & Maruoka, 2015) (Hashimoto, Gálvez, & Maruoka, 2016).
Sensing Applications
Lacina, Skládal, and James (2014) discuss the application of boronic acids in sensing, highlighting their interaction with diols and Lewis bases like fluoride or cyanide anions. These interactions are critical for various homogeneous assays and heterogeneous detection applications, including biological labeling and the development of therapeutics (Lacina, Skládal, & James, 2014).
Biomedical Applications
Cambre and Sumerlin (2011) explore the use of boronic acid-containing polymers in biomedical applications. These include treatments for conditions like HIV, obesity, diabetes, and cancer. The unique reactivity and solubility of these polymers demonstrate their potential in various biomedical contexts (Cambre & Sumerlin, 2011).
Pharmaceutical Development
Yang, Gao, and Wang (2003) review the use of boronic acid compounds in pharmaceutical development. Due to their unique structural features, they have been developed as potent enzyme inhibitors and for cancer therapy, among other applications (Yang, Gao, & Wang, 2003).
Photoinduced Borylation
Mfuh, Schneider, Cruces, and Larionov (2017) describe a metal- and additive-free method for the borylation of haloarenes, including the synthesis of boronic acids like (3-Cyanofuran-2-yl)boronic acid. This method is significant for its simplicity and avoidance of toxic metal catalysts, beneficial for synthetic organic chemistry and material science applications (Mfuh et al., 2017).
Mecanismo De Acción
Target of Action
The primary target of (3-Cyanofuran-2-yl)boronic acid is hydrogen peroxide (H2O2) present in cancer cells . The compound is characterized by the presence of an aryl boronic acid moiety that can detect H2O2 .
Mode of Action
(3-Cyanofuran-2-yl)boronic acid interacts with its target through a process known as oxidation . The H2O2-mediated oxidation of boronic acids under physiological conditions affords the active complex for Photodynamic Therapy (PDT) application . This results in the production of reactive oxygen species (ROS) and a quinone methide (QM) as a by-product . The QM can scavenge glutathione (GSH), compromising one of the most powerful cellular defenses against the ROS produced by PDT treatments .
Biochemical Pathways
The compound affects the Suzuki–Miyaura (SM) cross-coupling pathway . This pathway involves the formation of carbon-carbon bonds, which is a crucial process in organic synthesis . The compound’s interaction with this pathway is primarily through transmetalation, a process where organoboron compounds are transferred from boron to palladium .
Pharmacokinetics
It’s known that boronic acids are only marginally stable in water, which could influence their bioavailability .
Result of Action
The molecular and cellular effects of (3-Cyanofuran-2-yl)boronic acid’s action are primarily related to its role in Photodynamic Therapy (PDT) . The compound’s interaction with H2O2 leads to the generation of ROS, which induce oxidative stress and apoptosis in cells, thereby destroying diseased tissues .
Action Environment
The action, efficacy, and stability of (3-Cyanofuran-2-yl)boronic acid can be influenced by various environmental factors. For instance, the compound’s success in the SM cross-coupling reaction is attributed to its stability and the mild and functional group tolerant reaction conditions . Additionally, the compound’s sensitivity to hydrolysis could be affected by the pH of the environment .
Safety and Hazards
Direcciones Futuras
Boronic acids, including “(3-Cyanofuran-2-yl)boronic acid”, are increasingly being used in diverse areas of research. They are used in various sensing applications, biological labeling, protein manipulation and modification, separation, and the development of therapeutics . The future of boronic acids lies in these areas and more, as researchers continue to explore their potential.
Propiedades
IUPAC Name |
(3-cyanofuran-2-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BNO3/c7-3-4-1-2-10-5(4)6(8)9/h1-2,8-9H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGELIKBZOORDRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CO1)C#N)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.90 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Cyanofuran-2-yl)boronic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Ethyl-N-[2-[4-(4-methylpyridin-2-yl)piperazin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2474115.png)
![[2-(3-Chloro-4-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2474119.png)
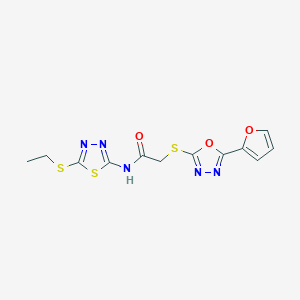
![1-benzyl-3-[(4-chlorophenyl)sulfanyl]-1H-pyrrole-2,5-dione](/img/structure/B2474121.png)
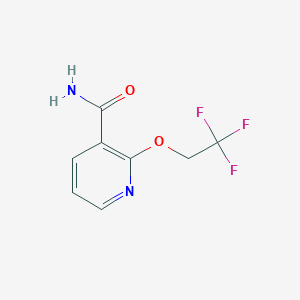
![N-(1-cyanobutyl)-2-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]propanamide](/img/structure/B2474127.png)
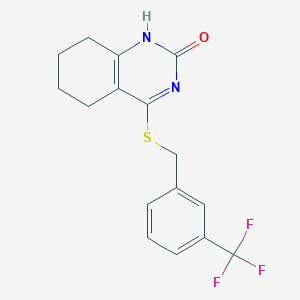

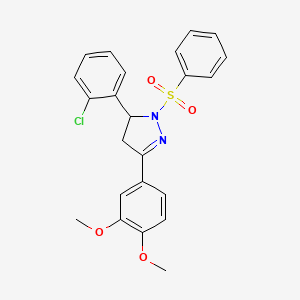
![4-chloro-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2474134.png)
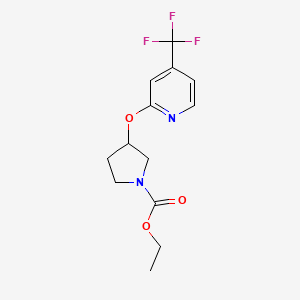
![2,6-difluoro-N-[[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2474136.png)
![(4-((4-fluorobenzyl)thio)-2-(3-fluorophenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2474137.png)
